molecular formula C6H2ClFN2 B14081832 5-Chloro-6-fluoronicotinonitrile

5-Chloro-6-fluoronicotinonitrile

Cat. No.: B14081832
M. Wt: 156.54 g/mol
InChI Key: CSAHEVBNRDUCIF-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoronicotinonitrile: is an organic compound with the molecular formula C6H2ClFN2 and a molecular weight of 156.55 g/mol . It is a white to off-white powder or crystalline solid . This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 5-chloronicotinonitrile with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • 5-Chloronicotinonitrile
  • 6-Fluoronicotinonitrile
  • 5-Bromo-6-fluoronicotinonitrile

Comparison: Compared to its analogs, 5-Chloro-6-fluoronicotinonitrile exhibits unique reactivity due to the presence of both chlorine and fluorine atoms on the nicotinonitrile ring. This dual halogenation can enhance its chemical stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H2ClFN2

Molecular Weight

156.54 g/mol

IUPAC Name

5-chloro-6-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H

InChI Key

CSAHEVBNRDUCIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C#N

Origin of Product

United States

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